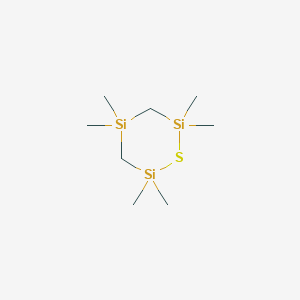
2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane is a chemical compound with the molecular formula C_6H_21N_3Si_3. It is a clear, colorless liquid at room temperature and has been extensively studied for its applications in various fields, including the semiconductor industry .
Vorbereitungsmethoden
The compound was first synthesized in 1948 by Brewer and Haber. The synthesis involves introducing dimethyldichlorosilane (Si(CH_3)_2Cl_2) into liquid ammonia (NH_3), followed by extraction of the precipitate with benzene . This method is primarily used in laboratory settings. Industrial production methods may vary, but they generally involve similar principles of reacting silicon-based precursors with nitrogen sources under controlled conditions.
Analyse Chemischer Reaktionen
2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane undergoes various chemical reactions, including:
Reduction: It can be reduced using hydrogen gas under high pressure and temperature conditions.
Substitution: The compound reacts with hydrochloric acid to produce hydrogen chloride gas and zirconium oxide.
Common reagents used in these reactions include hydrogen gas, hydrochloric acid, and various oxidizing agents. The major products formed from these reactions are silicon-based materials, which have significant industrial applications.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor for the deposition of silicon nitride and silicon carbonitride films.
Biology: The compound’s derivatives are studied for their potential use in biological imaging and diagnostics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Wirkmechanismus
The mechanism by which 2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane exerts its effects involves its ability to form stable silicon-nitrogen bonds. These bonds are crucial for the formation of silicon-based materials, which are used in various applications. The molecular targets and pathways involved include the interaction of silicon atoms with nitrogen atoms to form stable ring structures .
Vergleich Mit ähnlichen Verbindungen
2,2,4,4,6,6-Hexamethyl-1,2,4,6-thiatrisilinane can be compared with similar compounds such as:
Hexamethylcyclotrisilazane: This compound has a similar silicon-nitrogen ring structure but differs in its applications and reactivity.
Trithioacetone: Another similar compound with a six-membered ring structure, but it contains sulfur atoms instead of nitrogen.
The uniqueness of this compound lies in its specific silicon-nitrogen bonding, which makes it highly suitable for semiconductor applications.
Eigenschaften
CAS-Nummer |
91521-59-4 |
|---|---|
Molekularformel |
C8H22SSi3 |
Molekulargewicht |
234.58 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexamethyl-1,2,4,6-thiatrisilinane |
InChI |
InChI=1S/C8H22SSi3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-8H2,1-6H3 |
InChI-Schlüssel |
XLAOHWZGFUIOEK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Si](S[Si](C1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















